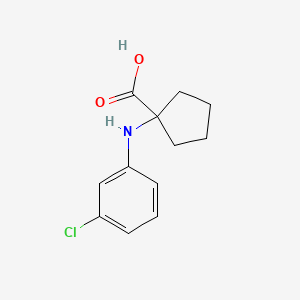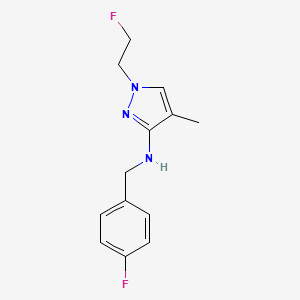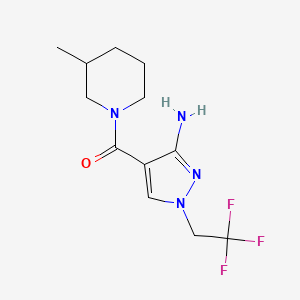![molecular formula C16H25N5 B11736510 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring a unique structure that includes cyclopropyl and pyrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions The initial steps often include the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control and solvent selection to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
特性
分子式 |
C16H25N5 |
|---|---|
分子量 |
287.40 g/mol |
IUPAC名 |
1-(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C16H25N5/c1-11(2)21-15(7-16(19-21)13-5-6-13)9-17-8-14-10-20(4)18-12(14)3/h7,10-11,13,17H,5-6,8-9H2,1-4H3 |
InChIキー |
NUJHPZBUTLCJSI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CNCC2=CC(=NN2C(C)C)C3CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736439.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
amine](/img/structure/B11736473.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)

![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736503.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736512.png)
![N-{[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11736516.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)

